2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide
Description
This compound is a synthetic acetamide derivative featuring a 1-methylimidazole core substituted with a 4-methoxyphenyl group at the 5-position and a sulfanyl-linked acetamide moiety. The N-(2-phenylethyl) group distinguishes it from other structurally related compounds. Its molecular formula is C₂₁H₂₃N₃O₂S, with a molecular weight of 381.49 g/mol.
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanyl-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-24-19(17-8-10-18(26-2)11-9-17)14-23-21(24)27-15-20(25)22-13-12-16-6-4-3-5-7-16/h3-11,14H,12-13,15H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAWPYJZEDLXSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NCCC2=CC=CC=C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including antidepressant-like actions.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit monoamine oxidase A (MAO-A), an enzyme involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters like serotonin, contributing to its antidepressant effects. Additionally, the compound may interact with serotonergic and nitric oxide pathways, further influencing its biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues in Acetamide Derivatives
a. 2-((5-(4-Methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 2)
- Molecular Formula : C₂₀H₁₈N₄O₂S₂
- Key Differences : Replaces the N-(2-phenylethyl) group with a thiazol-2-yl substituent.
- Synthesis : Synthesized via nucleophilic substitution between 5-(4-methoxyphenyl)-1-phenylimidazole-2-thiol and 2-chloro-N-(thiazol-2-yl)acetamide under basic conditions .
- Activity : Demonstrated moderate antimicrobial and anti-inflammatory effects in preliminary assays .
b. 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide
- Molecular Formula : C₁₅H₁₅N₂O₂S
- Key Differences : Lacks the imidazole ring; instead, it has a simpler sulfanyl-acetamide backbone.
- Activity : Exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli, attributed to the amide and methoxyphenyl groups .
c. Methoxyacetyl Fentanyl (2-methoxy-N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide)
Pharmacological and Biochemical Comparisons
Key Observations:
Imidazole vs. Piperidine Cores : The target compound’s imidazole ring may favor interactions with cytochrome P450 enzymes or kinases, contrasting with the piperidine-based opioid activity of fentanyl derivatives .
Substituent Effects: The N-(2-phenylethyl) group in the target compound could enhance lipophilicity and blood-brain barrier penetration compared to thiazol or aminophenyl variants .
Biological Activity
The compound 2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
The compound's molecular formula is C21H23N3O2S, with a molecular weight of 381.5 g/mol. It features a complex structure that includes an imidazole ring, a methoxyphenyl group, and a phenylethyl acetamide moiety. The presence of the sulfur atom in the sulfanyl group is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H23N3O2S |
| Molecular Weight | 381.5 g/mol |
| LogP | 4.5852 |
| Polar Surface Area | 41.568 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets, particularly in the context of antiviral and anticancer properties. Preliminary studies suggest that it may inhibit specific viral enzymes or cellular pathways crucial for viral replication.
Antiviral Activity
Research indicates that derivatives of imidazole compounds exhibit significant antiviral activity against various viruses, including coronaviruses. For instance, studies have shown that related compounds can inhibit the Middle East respiratory syndrome coronavirus (MERS-CoV) with IC50 values as low as 0.09 μM, suggesting a promising avenue for further exploration in the context of this compound .
Anticancer Potential
Imidazole derivatives are also known for their anticancer properties. The structural similarity of this compound to known anticancer agents suggests it may exhibit similar effects through mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
Several studies have explored the biological activity of related imidazole compounds, providing insights into the potential efficacy of this compound.
Study 1: Antiviral Efficacy
A study focusing on imidazole derivatives demonstrated that modifications at specific positions on the imidazole ring significantly influenced antiviral activity against MERS-CoV. The introduction of substituents such as methoxy groups enhanced inhibitory potency, indicating that similar modifications in our compound could yield favorable results .
Study 2: Cytotoxicity Assessment
In vitro assessments have shown that certain derivatives exhibit low cytotoxicity alongside their antiviral effects, which could be beneficial for therapeutic applications. The tested compounds had CC50 values exceeding 100 μM, indicating a favorable safety profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
